molecular formula C17H23NO2 B081926 alpha-Terpinyl anthranilate CAS No. 14481-52-8

alpha-Terpinyl anthranilate

Cat. No. B081926
CAS RN: 14481-52-8
M. Wt: 273.37 g/mol
InChI Key: UHUIKPAIJHOKNF-UHFFFAOYSA-N
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Description

Alpha-Terpinyl anthranilate, also known as a-terpinyl anthranilic acid, belongs to the class of organic compounds known as aromatic monoterpenoids . These are monoterpenoids containing at least one aromatic ring .


Synthesis Analysis

The synthesis of anthranilate, a key component of alpha-Terpinyl anthranilate, can be achieved through metabolic engineering strategies . In Escherichia coli, anthranilate is synthesized from chorismate by anthranilate synthase and then converted to phosphoribosyl anthranilate by anthranilate phosphoribosyl transferase .


Molecular Structure Analysis

The molecular formula of alpha-Terpinyl anthranilate is C17H23NO2 . Its average mass is 273.370 Da and its mono-isotopic mass is 273.172882 Da .


Chemical Reactions Analysis

Anthranilate phosphoribosyltransferase (AnPRT) catalyzes the second committed step in tryptophan biosynthesis, in which a phosphoribosyl group is transferred from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate .

Scientific Research Applications

  • Enhancement of Alkaloid Production : Alpha-Terpinyl anthranilate, as a terpenoid precursor, has been shown to enhance the production of pharmacologically important terpenoid indole alkaloids, such as anti-cancer drugs vinblastine and vincristine, in Catharanthus roseus hairy roots. This suggests its potential use in improving yields of these valuable compounds (Peebles, Hong, Gibson, Shanks, & San, 2006).

  • Inactivation of Glutamine Amidotransferases : Alpha-Terpinyl anthranilate has been found to inactivate certain enzymes, such as anthranilate synthase, which play a role in bacterial metabolism. This inactivation process is important for understanding the drug’s mechanism of action (Tso, Bower, & Zalkin, 1980).

  • Role in Tryptophan Synthesis : Alpha-Terpinyl anthranilate, being related to anthranilate synthase, is significant in the production of tryptophan and tryptamine, as demonstrated in studies on transgenic hairy root cultures of Catharanthus roseus (Hughes, Hong, Gibson, Shanks, & San, 2004).

  • Pharmaceutical Applications : As an analog of anthranilic acid, alpha-Terpinyl anthranilate's derivatives are used in managing various metabolic disorders, showing antimicrobial, antiviral, and insecticidal properties. They are also used in cancer cell drug resistance management, neuroprotective applications, and in treating diabetes mellitus and obesity (Prasher & Sharma, 2021).

  • Antiviral Properties : Some studies have indicated the potential antiviral properties of compounds related to alpha-Terpinyl anthranilate, emphasizing the importance of reaction parameters in such investigations (Hudson, Graham, & Towers, 1994).

  • Synthesis of Therapeutic Drugs in Yeast : Alpha-Terpinyl anthranilate and its analogs like tranilast have been synthesized in yeast, demonstrating the potential of microbes as catalysts for the synthesis of therapeutic drugs. This represents an alternative to traditional extraction and chemical synthesis methods (Eudes, Baidoo, Yang, Burd, Hadi, Collins, Keasling, & Loqué, 2011).

properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-12-8-10-13(11-9-12)17(2,3)20-16(19)14-6-4-5-7-15(14)18/h4-8,13H,9-11,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUIKPAIJHOKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(C)OC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864510
Record name 2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl 2-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Complex fruity aroma
Record name beta-Terpinyl anthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1533/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

365.00 °C. @ 760.00 mm Hg
Record name alpha-Terpinyl anthranilate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Soluble in fats, Soluble (in ethanol)
Record name beta-Terpinyl anthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1533/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.052-1.058 (15.5°)
Record name beta-Terpinyl anthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1533/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

alpha-Terpinyl anthranilate

CAS RN

14481-52-8
Record name Terpinyl o-aminobenzoate
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Record name Terpinyl o-aminobenzoate
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Record name 3-Cyclohexene-1-methanol, α,α,4-trimethyl-, 1-(2-aminobenzoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name TERPINYL ANTHRANILATE
Source FDA Global Substance Registration System (GSRS)
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Record name alpha-Terpinyl anthranilate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Aguilar, HN Autrup, S Barlow, L Castle, R Crebelli… - 2008 - scholar.archive.org
The Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (the Panel) is asked to advise the Commission on the implications for human …
Number of citations: 0 scholar.archive.org
S Lv, W Dai, Y Zheng, P Dong, Y Yu, Y Zhao… - Frontiers in …, 2022 - frontiersin.org
… Metabolites such as Hydroxyprolyl-Hydroxyproline, Smilagenone, and Trimethylamine N-oxide increased after intervention of YSDZ, while alpha-Terpinyl anthranilate and Curcumin III …
Number of citations: 1 www.frontiersin.org
P TALC - Springer
This recommendation is based on test results of RIFM on the phototoxicity of Marigold oil and absolute obtained from T agetes minuta and T agetes patula from Egypt and South Africa …
Number of citations: 0 link.springer.com

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